1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine
Description
1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a cyano group at the 4-position, and a 3-(cyclopentyloxy)-4-methoxyphenyl substituent at the 4-position. The compound’s molecular formula is C20H27N2O4, with a molecular weight of approximately 375.44 g/mol (extrapolated from similar analogs in ). Its structural complexity arises from the cyclopentyloxy-methoxy aromatic system, which is known to enhance binding affinity in phosphodiesterase 4 (PDE4) inhibitors and anti-inflammatory agents . The Boc group improves solubility and stability during synthetic processes, while the cyano group may contribute to metabolic resistance and electronic effects .
Properties
IUPAC Name |
tert-butyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c1-22(2,3)29-21(26)25-13-11-23(16-24,12-14-25)17-9-10-19(27-4)20(15-17)28-18-7-5-6-8-18/h9-10,15,18H,5-8,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPROUWETCXMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)OC)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678166 | |
| Record name | tert-Butyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401518-12-5 | |
| Record name | tert-Butyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Piperidine Core: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Substitution Reactions: The phenyl ring is introduced through substitution reactions, often involving Suzuki-Miyaura coupling reactions.
Introduction of the Cyano Group: The cyano group can be introduced using cyanation reactions, typically involving reagents like copper(I) cyanide (CuCN).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups in the molecule.
Substitution: The phenyl ring and other substituents can undergo substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine involves its interaction with specific molecular targets. The cyano group and the substituted phenyl ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity: The 3-(cyclopentyloxy)-4-methoxyphenyl group in the target compound is critical for PDE4 inhibition, as seen in Rolipram analogs (). Replacing this with a 2-methoxyphenyl group () reduces steric bulk and alters binding affinity, likely diminishing PDE4 activity .
Electronic Effects: The cyano group at the 4-position stabilizes the piperidine ring via electron-withdrawing effects, which may influence conformational rigidity and receptor interactions .
Biological Activity
1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine (CAS Number: 401518-12-5) is a complex organic compound notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a substituted phenyl ring. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 400.51 g/mol. The compound's structure includes:
- A piperidine core which serves as the central scaffold.
- A cyano group that may enhance biological activity through interactions with various molecular targets.
- Cyclopentyloxy and methoxy substituents on the phenyl ring, which can influence the compound's lipophilicity and binding affinity.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential anticancer properties and mechanisms of action.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Interaction with cellular receptors : The cyano group and the substituted phenyl ring are crucial for binding to specific receptors or enzymes, potentially modulating their activity.
- Induction of apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cells, suggesting that this compound may also possess cytotoxic properties.
Research Findings
Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. A study investigating piperidone chalcones revealed that these compounds could induce apoptosis and inhibit cell proliferation in colorectal cancer cells .
Case Studies
-
Cytotoxicity Assays :
- A study reported that derivatives of piperidone exhibited GI50 values ranging from 0.84 to 34.7 μg/mL against human colorectal cancer cell lines (LoVo and COLO 205), indicating promising anticancer activity .
- Another study indicated that the presence of electron-donating groups significantly enhances the cytotoxic effects of piperidine derivatives .
- Apoptotic Induction :
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 1-Boc-4-cyano-4-phenylpiperidine | Lacks cyclopentyloxy and methoxy groups | Lower cytotoxicity |
| 1-Boc-4-cyano-4-(3-cyclopentyloxyphenyl)piperidine | Lacks methoxy group | Moderate activity |
| 1-Boc-4-cyano-4-(4-methoxyphenyl)piperidine | Lacks cyclopentyloxy group | Variable activity |
The presence of both cyclopentyloxy and methoxy groups in this compound may confer distinct pharmacological properties compared to its analogs.
Q & A
Q. What are the recommended synthetic routes for 1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including:
- Protection of the piperidine nitrogen using Boc (tert-butoxycarbonyl) groups to prevent undesired side reactions during subsequent steps .
- Cyano group introduction via nucleophilic substitution or cyanation reagents (e.g., KCN or trimethylsilyl cyanide) under anhydrous conditions .
- Functionalization of the aryl ring with cyclopentyloxy and methoxy groups, often employing Ullmann coupling or Mitsunobu reactions .
Q. Critical factors :
- Temperature control : Higher temperatures (>80°C) may degrade the Boc group, reducing yield .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity for cyanation but require rigorous drying .
- Catalyst optimization : Palladium catalysts improve coupling efficiency for aryl ether formation .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the cyclopentyloxy and methoxyphenyl moieties .
- X-ray crystallography : Suitable for confirming stereochemistry and bond angles. Piperidine derivatives often crystallize in monoclinic systems, requiring slow evaporation from ethanol/water mixtures .
- Mass spectrometry (HRMS) : Validate molecular weight with <2 ppm error to confirm the presence of the cyano group (m/z [M+H]+) .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Hazards :
- Acute toxicity (H302): Oral LD₅₀ >300 mg/kg; use fume hoods and avoid ingestion .
- Respiratory irritation (H335): Dust generation during weighing requires N95/P2 respirators .
- Storage : Store in airtight containers at 2–8°C to prevent Boc group hydrolysis. Avoid incompatible materials (strong acids/bases) .
- Waste disposal : Neutralize with 10% acetic acid before incineration to minimize environmental release .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Prioritize compounds with high binding affinity to the cyclopentyloxy moiety’s hydrophobic pocket .
- QSAR studies : Correlate substituent electronic properties (Hammett σ values) with activity. The methoxy group’s electron-donating nature enhances π-π stacking in aromatic receptors .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify derivatives with low RMSD fluctuations .
Q. What experimental strategies resolve contradictions in reported biological activity data for piperidine derivatives?
- Standardized assays : Use identical cell lines (e.g., HEK-293 for receptor studies) and control compounds to minimize variability .
- Dose-response curves : Compare EC₅₀ values across studies; discrepancies may arise from differences in solubility (e.g., DMSO vs. aqueous buffers) .
- Metabolite profiling : LC-MS/MS can detect degradation products that alter activity, such as Boc-deprotected intermediates .
Q. How can the stability of this compound under physiological conditions be improved for in vivo studies?
- Prodrug design : Replace the Boc group with enzymatically cleavable protections (e.g., acetyl) to enhance plasma stability .
- Formulation optimization : Use lipid nanoparticles or cyclodextrin complexes to improve aqueous solubility and reduce CYP450-mediated metabolism .
- pH-sensitive coatings : Enteric coatings protect against gastric degradation, ensuring targeted release in intestinal environments .
Q. What methodologies are effective in studying the compound’s role in modulating enzyme kinetics?
- Enzyme inhibition assays :
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify entropy-driven interactions with the piperidine core .
Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?
- HPLC-MS monitoring : Use C18 columns with 0.1% formic acid gradients to detect impurities at 254 nm. Common byproducts include de-Boc derivatives (retention time ~8.2 min) .
- Recrystallization optimization : Ethanol/water mixtures (7:3 v/v) reduce impurity levels to <0.5% .
- Quality control : Validate purity via DSC (melting point 148–150°C) and elemental analysis (C: 65.2%, H: 7.1%, N: 8.3%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
